molecular formula C25H22N2O4 B15007112 [6-(1H-indol-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

[6-(1H-indol-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

Cat. No.: B15007112
M. Wt: 414.5 g/mol
InChI Key: ZFGQRFFERSTKPE-UHFFFAOYSA-N
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Description

3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a phenoxymethyl group, and a dioxazinan ring fused to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE typically involves multi-step organic reactionsThe dioxazinan ring can be formed via cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-BENZOYL-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is unique due to its combination of functional groups and the presence of the dioxazinan ring fused to the indole core. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

[6-(1H-indol-3-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C25H22N2O4/c28-24(18-9-3-1-4-10-18)27-16-20(17-29-19-11-5-2-6-12-19)30-25(31-27)22-15-26-23-14-8-7-13-21(22)23/h1-15,20,25-26H,16-17H2

InChI Key

ZFGQRFFERSTKPE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43)COC5=CC=CC=C5

Origin of Product

United States

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